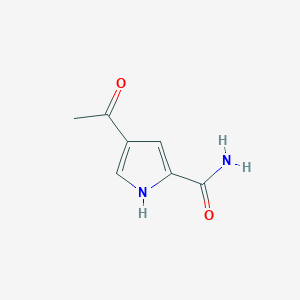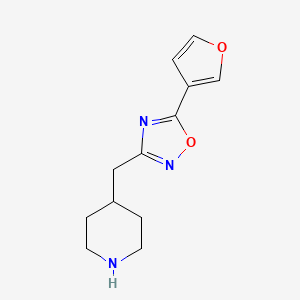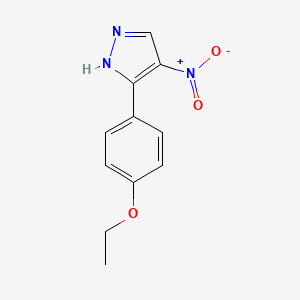
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is a heterocyclic compound with the molecular formula C14H14O3. It is a furan derivative, characterized by the presence of a furan ring substituted with a 2,3-dimethylphenoxy methyl group and an aldehyde group at the 2-position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene and Amadis provide bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-methanol.
Substitution: Formation of halogenated derivatives of the furan ring
Aplicaciones Científicas De Investigación
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A furan derivative with a nitrophenyl group, used in various chemical syntheses.
Uniqueness
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a 2,3-dimethylphenoxy methyl group and an aldehyde group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
5-[(2,3-dimethylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-4-3-5-14(11(10)2)16-9-13-7-6-12(8-15)17-13/h3-8H,9H2,1-2H3 |
Clave InChI |
WAGLHXVGMZVDND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCC2=CC=C(O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)

![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)










